8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 287.59 g/mol. This compound is characterized by its unique structure, which includes a bromine atom substituted at the 8-position of the pyridoindole framework. It is often utilized in various scientific research applications due to its potential biological activities and as a precursor for synthesizing more complex organic molecules.
The compound is classified under the category of pyridoindoles, which are known for their diverse biological activities. The synthesis of 8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride typically involves the bromination of an indole nucleus followed by the formation of its hydrochloride salt. This compound can be sourced from chemical suppliers specializing in research chemicals and pharmaceuticals .
The synthesis of 8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride can be achieved through several methods:
8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride can undergo various chemical reactions:
The specific products formed depend on the reagents and conditions applied during these reactions .
The mechanism of action for 8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride involves its interaction with various molecular targets within biological systems. The indole nucleus has been shown to bind with high affinity to multiple receptors in cellular pathways. This binding can influence numerous biological processes such as cell signaling and gene expression .
Key chemical properties include:
Relevant data regarding melting point or boiling point may vary based on purity and specific synthesis methods .
8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride has several scientific applications:
This compound's unique properties make it a valuable tool in both academic research and industrial applications.
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core provides a rigid yet adaptable framework for molecular recognition. Its structural mimicry of endogenous neurotransmitters facilitates targeting of central nervous system receptors, while the bridged nitrogen atoms enable coordination with metalloenzyme active sites. This scaffold’s significance is evidenced by its incorporation into clinical candidates across therapeutic domains, including antidepressants, antivirals, and kinase inhibitors. The saturated ring system reduces metabolic susceptibility compared to aromatic carbazoles, thereby improving pharmacokinetic stability. Commercial suppliers have recognized this scaffold’s importance, with entities like Ambeed and BLD Pharmatech offering diverse derivatives, including the 8-bromo-substituted hydrochloride salt (CAS 1059630-11-3) as a key building block for drug development [4] [8].
Table 1: Fundamental Chemical Identity of 8-Bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
Property | Specification |
---|---|
Systematic Name | 8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride |
CAS Registry Number | 1059630-11-3 |
Molecular Formula | C₁₁H₁₂BrClN₂ |
Molar Mass | 287.58 g/mol |
Storage Conditions | Inert atmosphere, room temperature |
SMILES Notation | BrC₁=CC=CC₂=C₁NC₃=C₂CNCC₃.[H]Cl |
The scaffold’s synthetic versatility permits functionalization at multiple positions: The bromine atom at C-8 enables palladium-catalyzed cross-coupling reactions, while the basic nitrogen atom facilitates salt formation for improved crystallinity and solubility. These features have positioned pyrido[4,3-b]indoles as indispensable templates in modern medicinal chemistry, particularly for constructing molecular libraries targeting G-protein-coupled receptors and epigenetic regulators [4] [6] [8].
Bromination of heterocyclic systems serves as a strategic molecular modification that profoundly influences bioactivity. The 8-bromo substitution on the pyrido[4,3-b]indole scaffold induces electronic effects that enhance π-stacking capabilities with aromatic residues in binding pockets. This heavy atom incorporation also provides a synthetic handle for further structure-activity relationship exploration through transition metal-catalyzed reactions, including Suzuki-Miyaura couplings and Buchwald-Hartwig aminations. Suppliers including Sanwa Chemical and Megafine Pharma have commercialized this brominated derivative specifically for structure-activity relationship studies in anticancer and neuropharmacological research [1] [3] [6].
The bromine atom’s steric and electronic contributions significantly modify intermolecular interactions:
Table 2: Synthetic Applications of 8-Bromo-Substituted Tetrahydro-γ-Carbolines
Transformation | Reaction Type | Pharmacological Outcome |
---|---|---|
Cross-Coupling | Suzuki-Miyaura | Introduction of aryl/heteroaryl groups |
Amination | Buchwald-Hartwig | Aminoalkyl chain extension |
Carbonylation | Heck Reaction | Aldehyde/carboxylic acid functionality |
Cyclization | Intramolecular Ullmann | Polycyclic system generation |
Industrial suppliers utilize specialized cold-chain transportation to preserve the reactivity of this brominated intermediate, acknowledging its sensitivity to light and heat. The synthetic versatility of this building block enables rapid generation of compound libraries for high-throughput screening against diverse biological targets [4] [6] [8].
The 8-bromo-tetrahydro-γ-carboline scaffold demonstrates particular promise in modulating ion channel function and neurological targets. Patent literature reveals structural analogs exhibiting potent activity as cystic fibrosis transmembrane conductance regulator potentiators, which facilitate chloride ion transport in epithelial cells—a crucial mechanism for addressing cystic fibrosis pathophysiology. The scaffold’s protonatable nitrogen atom enables electrostatic interactions with glutamate residues in cystic fibrosis transmembrane conductance regulator’s nucleotide-binding domains, while the brominated aromatic system engages in hydrophobic stacking with phenylalanine side chains [7].
In neurological applications, this chemotype shows affinity for:
Table 3: Therapeutic Targeting Applications
Therapeutic Area | Molecular Target | Mechanistic Role |
---|---|---|
Oncology | Bromodomain Proteins | Disruption of oncogene transcription |
Neuropsychiatry | Serotonin 5-hydroxytryptamine-2A Receptor | Neuromodulation for affective disorders |
Respiratory Medicine | Cystic Fibrosis Transmembrane Conductance Regulator | Chloride channel potentiation |
Neurodegeneration | Monoamine Oxidase B | Neuroprotective enzyme inhibition |
The hydrochloride salt form enhances bioavailability through improved aqueous solubility, a critical factor for blood-brain barrier penetration in neurological applications. Preclinical studies described in patent WO2016183115A1 demonstrate that brominated pyridoindole derivatives inhibit cancer cell proliferation through bromodomain-mediated disruption of oncogenic transcription factors, particularly in acute myeloid leukemia and small cell lung carcinoma models [7]. Molecular docking analyses indicate that the bromine atom forms critical halogen bonds with histidine residues in the bromodomain binding pocket, validating its strategic incorporation in drug design efforts. These multifaceted therapeutic applications underscore why major pharmaceutical manufacturers including Megafine Pharma and Apex Medichem have prioritized this structural motif in their research pipelines [1] [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: